molecular formula C18H22N6O2 B1206347 Carbamic acid, (5-amino-1,2-dihydro-3-((methylphenylamino)methyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 80434-77-1

Carbamic acid, (5-amino-1,2-dihydro-3-((methylphenylamino)methyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No. B1206347
CAS RN: 80434-77-1
M. Wt: 354.4 g/mol
InChI Key: KNHPZFQUZAMWBV-UHFFFAOYSA-N
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Description

The compound “Carbamic acid, (5-amino-1,2-dihydro-3-((methylphenylamino)methyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester” belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring . The molecular formula of the compound is C18H22N6O2.


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with an attached amino group . The molecular weight of the compound is 354.4 g/mol.

properties

IUPAC Name

ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-9,20H,3,10-11H2,1-2H3,(H3,19,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPZFQUZAMWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)CN(C)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230318
Record name NSC 181928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (5-amino-1,2-dihydro-3-((methylphenylamino)methyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

CAS RN

80434-77-1
Record name NSC 181928
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 181928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (5-AMINO-1,2-DIHYDRO-3-((METHYLPHENYLAMINO)METHYL)PYRIDO(3,4-B)PYRAZIN-7-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93XTA9F1XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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